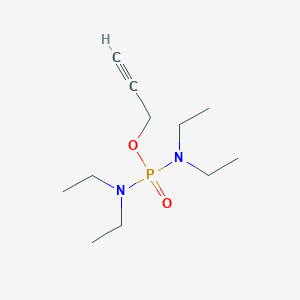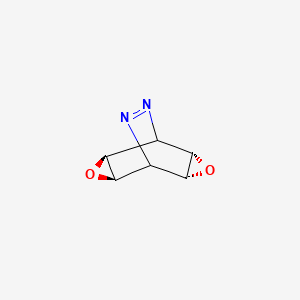
Prop-2-yn-1-yl N,N,N',N'-tetraethylphosphorodiamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate is an organophosphorus compound characterized by the presence of a prop-2-yn-1-yl group attached to a phosphorodiamidate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate typically involves the reaction of prop-2-yn-1-ylamine with tetraethylphosphorodiamidic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Prop-2-yn-1-ylamine: This can be synthesized by the reaction of propargyl bromide with ammonia.
Reaction with Tetraethylphosphorodiamidic Chloride: The prop-2-yn-1-ylamine is then reacted with tetraethylphosphorodiamidic chloride in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorodiamidate oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-yn-1-ylamine: A precursor in the synthesis of Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate.
Tetraethylphosphorodiamidic Chloride: Another precursor used in the synthesis.
Other Organophosphorus Compounds: Compounds with similar structures and functional groups.
Uniqueness
Prop-2-yn-1-yl N,N,N’,N’-tetraethylphosphorodiamidate is unique due to its specific combination of a prop-2-yn-1-yl group with a phosphorodiamidate core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
56305-14-7 |
|---|---|
Fórmula molecular |
C11H23N2O2P |
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
N-[diethylamino(prop-2-ynoxy)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C11H23N2O2P/c1-6-11-15-16(14,12(7-2)8-3)13(9-4)10-5/h1H,7-11H2,2-5H3 |
Clave InChI |
DEHSPEZTBSYMPL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=O)(N(CC)CC)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)




![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)


![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)

![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)

